molecular formula C8H18O B1200053 2-Ethyl-4-methylpentan-1-ol CAS No. 106-67-2

2-Ethyl-4-methylpentan-1-ol

Cat. No. B1200053
CAS RN: 106-67-2
M. Wt: 130.23 g/mol
InChI Key: QCHSJPKDWOFACC-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentan-1-ol is a chemical compound that has garnered attention in various scientific studies for its synthesis, molecular structure, chemical reactions, and properties. This compound, like its racemic analog 3-ethyl-4-methylpentan-1-ol, has been identified as a component in the pheromone system of Formica polyctena ants, highlighting its significance in natural processes and synthetic applications (Sultanov et al., 2019).

Synthesis Analysis

The synthesis of 2-Ethyl-4-methylpentan-1-ol and its analogs involves innovative approaches, including reactions of 1-alkenes with Grignard reagents in the presence of Ta complexes. These methods yield high selectivity and efficiency, showcasing advancements in synthetic techniques that can produce these compounds with fewer steps and more accessible starting materials (Sultanov et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Ethyl-4-methylpentan-1-ol, such as S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, has been elucidated through various analytical techniques, including X-ray diffraction. These studies provide valuable insights into the stereochemistry and physical characteristics of these molecules, contributing to a deeper understanding of their chemical behavior (Dinesh et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 2-Ethyl-4-methylpentan-1-ol and its derivatives are diverse, demonstrating the compound's reactivity and potential for various applications. For example, the selective extraction and separation of iron(III) using 4-methylpentan-2-ol highlight the functional utility of this compound in analytical chemistry and industrial processes (Gawali & Shinde, 1974).

Scientific Research Applications

  • Chemical Extraction and Separation : 4-Methylpentan-2-ol, a similar compound, has been used for the quantitative extraction of iron(III) from hydrochloric acid, which is then stripped with water and determined titrimetrically (Gawali & Shinde, 1974).

  • Pheromone Synthesis : 3-Ethyl-4-methylpentan-1-ol was identified as a component of the intrafamilial communication pheromone of Formica polyctena F. rufa ants, and a new synthetic approach for its racemic analog was developed (Sultanov et al., 2019).

  • Catalytic Activity and Acid-Base Properties : Studies have been conducted on the catalytic behavior of zirconium, cerium, and lanthanum oxides in the conversion of 4-methylpentan-2-ol. These studies have helped in understanding the acid-base properties of these oxide systems and their application in catalysis (Cutrufello et al., 2002).

  • Spectrophotometric Determination : A spectrophotometric method has been developed for the determination of trace amounts of palladium using a reagent that forms a complex with palladium, extractable into 4-methylpentan-2-ol (Corigliano et al., 1977).

  • Liquid-Liquid Equilibria Studies : The liquid-liquid equilibria of ternary systems composed of water, butane-2,3-diol, and alcohols such as 4-methylpentan-2-ol were studied, offering insights into the extraction efficiencies of different branched-chain alcohols (Park et al., 2017).

Safety And Hazards

This compound is considered hazardous. It is flammable and can cause serious eye irritation and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-ethyl-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-8(6-9)5-7(2)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHSJPKDWOFACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861723
Record name 1-pentanol, 2-ethyl-4-methyl-
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methylpentan-1-ol

CAS RN

106-67-2
Record name 2-Ethyl-4-methylpentanol
Source CAS Common Chemistry
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Record name 2-Ethyl-4-methylpentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol, 2-ethyl-4-methyl-
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Record name 1-pentanol, 2-ethyl-4-methyl-
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Record name 2-ethyl-4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.112
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Record name 2-ETHYL-4-METHYLPENTANOL
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Record name 2-Ethyl-4-methyl-1-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013818
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
I Yajima, T Yanai, M Nakamura… - Agricultural and …, 1978 - Taylor & Francis
Volatile flavor components of cooked rice were studied. Steam distillate of cooked rice was extracted with methylene chloride and the extract was separated into four fractions: acidic, …
Number of citations: 123 www.tandfonline.com
Ç Özbek, N Güzeler, M Kalender - International Journal of …, 2021 - dergipark.org.tr
The aim of this study was to analyze the chemical composition in terms of dry matter, protein, fat and ash contents, mineral content by laser ablation inductively coupled plasma mass …
Number of citations: 3 dergipark.org.tr
RL Ory, GJ Flick - Developments in Food Science, 1992 - Elsevier
Rice is the primary staple food for most of the Far-Eastern, Oriental, and Indian countries, where almost 90% of the crop is grown. Most of this crop is long, medium, or short grain …
Number of citations: 2 www.sciencedirect.com
S Saaidpour - Iranian Journal of Mathematical Chemistry, 2014 - ijmc.kashanu.ac.ir
Quantitative structure-property relationship (QSPR) for estimating the adsorption of aliphatic alcohols onto activated carbon were developed using substructural molecular fragments (…
Number of citations: 8 ijmc.kashanu.ac.ir
MH Abraham, WE Acree Jr - New Journal of Chemistry, 2004 - pubs.rsc.org
Literature values of water/dodecane and gas/dodecane partition coefficients, P12 and K12, supplemented by some measurements of our own have led to a data base of partition …
Number of citations: 56 pubs.rsc.org
YK Koleva, MTD Cronin, JC Madden, JAH Schwöbel - Toxicology in vitro, 2011 - Elsevier
Quantitative structure–activity relationships (QSARs) provide a useful tool to define a relationship between chemical structure and toxicity and allow for the prediction of the toxicity of …
Number of citations: 28 www.sciencedirect.com
PY Hayes, S Chow, F Rahm, PV Bernhardt… - The Journal of …, 2010 - ACS Publications
The Caribbean sponges of the genus Plakortis, P. halichondrioides, and P. simplex have provided a series of biologically active furanolactones―the plakortones A−D (1−4) from the …
Number of citations: 36 pubs.acs.org
M Ayuso-Calles, JD Flores-Félix, F Amaro… - Chemical and Biological …, 2023 - Springer
… the growth of GPTR29 under normal conditions and 5 dpi, a total of 6 compounds were identified: 3-pentanone, 5-methyl-3-hexanone, 2-methyl-1-butanol, 2-ethyl-4-methylpentan-1-ol, α…
Number of citations: 1 link.springer.com
Q Xu, L Wang, W Li, Y Xing, P Zhang, Q Wang, H Li… - Molecules, 2019 - mdpi.com
In this study, the aroma compounds of Huantai tartary buckwheat tea (TBH), three laboratory-produced scented tartary buckwheat teas, as well as the antioxidant activity of tea infusion …
Number of citations: 13 www.mdpi.com
P Madjirebaye, F Peng, T Huang, Z Liu, A Mueed… - Food Bioscience, 2022 - Elsevier
The consumption of fermented soymilk (FSM) is of great interest to consumers because of its many potential health benefits. Nevertheless, soymilk's unpleasant flavor and astringent …
Number of citations: 7 www.sciencedirect.com

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